

A Comparative Guide to Nickel Detection: Evaluating the Dimethylglyoxime Test and Its Alternatives

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

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For researchers, scientists, and drug development professionals, the accurate detection of nickel is crucial in various applications, from ensuring the purity of pharmaceutical products to controlling metallic contaminants in research materials. The dimethylglyoxime (DMG) test has long been a popular method for its simplicity and specificity. However, this qualitative test possesses significant limitations that can impact the reliability of results. This guide provides a comprehensive comparison of the dimethylglyoxime test with modern quantitative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

The dimethylglyoxime test, first discovered by Russian chemist Lev Aleksandrovich Chugaev in 1905, relies on the formation of a vibrant, cherry-red precipitate of nickel dimethylglyoximate when DMG is introduced to a sample containing nickel(II) ions in an alkaline environment.^[1] While this colorimetric reaction is highly sensitive for qualitative identification, its utility for precise quantification is limited.^[1]

Limitations of the Dimethylglyoxime Test

The primary drawbacks of the DMG test lie in its semi-quantitative nature, susceptibility to interferences, and the critical influence of experimental conditions.

- **Semi-Quantitative Results:** The intensity of the red color produced is proportional to the nickel concentration, but this provides only a rough estimate.^[2] For precise and accurate

quantification, more sophisticated instrumentation is necessary.

- **Interfering Ions:** The presence of other metal ions can lead to false or misleading results. Iron(III) ions, for instance, can form a red-brown precipitate of iron hydroxide in the alkaline conditions required for the DMG test, which can mask the color of the nickel-DMG complex. [3] While the addition of a masking agent like tartaric or citric acid can mitigate this, it adds complexity to the procedure. Other ions such as cobalt(II) and copper(II) can also interfere with the test.[3]
- **pH Dependency:** The formation of the nickel-dimethylglyoxime complex is highly dependent on the pH of the solution. The reaction requires a neutral to slightly alkaline medium (pH 7-12) to proceed. In acidic conditions, the DMG remains protonated, and the characteristic red precipitate will not form.[4] This narrow pH window necessitates careful control of the experimental conditions.
- **Sensitivity and False Negatives:** While considered sensitive, the DMG spot test has a modest sensitivity, which can lead to false-negative results, particularly when dealing with low concentrations of nickel.[5] Studies have shown that the detection limit for a DMG-based spot test can be around $0.5 \mu\text{g}/\text{cm}^2/\text{week}$ for nickel release, which may not be sufficient for all applications.[5] More sensitive techniques are required for trace-level analysis.

Performance Comparison of Nickel Detection Methods

For a clearer understanding of the capabilities of different nickel detection methods, the following table summarizes their key performance characteristics.

Parameter	Dimethylglyoxime (DMG) Spot Test	Dimethylglyoxime (DMG) Spectrophotometry	Atomic Absorption Spectrometry (AAS)	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)	EN 1811:2023
Principle	Colorimetric (visual)	Spectrophotometric	Atomic Absorption	Mass Spectrometry	Nickel release simulation followed by AAS or ICP-MS
Detection Limit	Semi-quantitative, approx. 10 ppm	0.01 - 0.05 ppm[6]	~4.7 µg/L[7]	0.159 ng/mL[8]	Regulated limits: 0.2 µg/cm ² /week (piercings), 0.5 µg/cm ² /week (skin contact) [9]
Quantification	Qualitative to Semi-quantitative	Quantitative	Quantitative	Quantitative	Quantitative
Selectivity	Interference from Co(II), from Fe(III), Co(II), Cu(II)	Interference from Co(II), Au(III), dichromate[10]	High	Very High	High
Sample Throughput	High	Medium	Medium	High	Low
Instrumentation Cost	Very Low	Low	Moderate	High	Moderate to High

Primary Advantages	Simple, rapid, low cost	Quantitative, relatively low cost	High sensitivity, well-established	Very high sensitivity, multi-element analysis	Standardized reference method for regulatory compliance
Primary Disadvantages	Not quantitative, interferences	Interferences, time-consuming	Single-element analysis, matrix effects	High cost, complex instrumentation	Time-consuming, specific to release from articles

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

Dimethylglyoxime (DMG) Spot Test Protocol

This protocol is suitable for the rapid, qualitative detection of nickel in metallic objects.

Reagents:

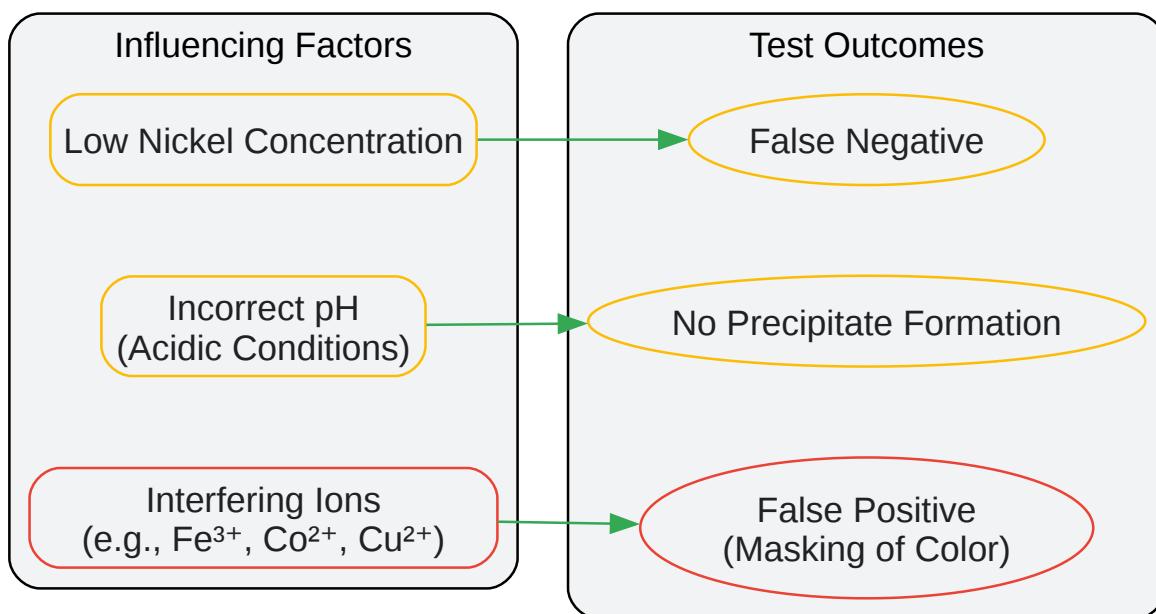
- 1% (w/v) Dimethylglyoxime in ethanol
- 10% (v/v) Ammonia solution

Procedure:

- Obtain a cotton swab.
- Add one drop of the 10% ammonia solution to the cotton swab.
- Add one drop of the 1% dimethylglyoxime solution to the same cotton swab.
- Rub the moistened cotton swab firmly against the test object for 15-30 seconds.
- Observe the color of the cotton swab. A pink to red color indicates the presence of nickel.

Logical Relationship of DMG Test Limitations

The following diagram illustrates the factors that can lead to inaccurate results in the dimethylglyoxime test.



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Factors leading to inaccurate DMG test results.

Atomic Absorption Spectrometry (AAS) for Nickel in Steel Alloys - A Validated Protocol Outline

This protocol provides a general framework for the quantitative determination of nickel in steel alloys using Flame Atomic Absorption Spectrometry (FAAS).

1. Sample Preparation:

- Accurately weigh approximately 0.5 g of the steel alloy sample into a 250 mL beaker.
- In a fume hood, add 20 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).

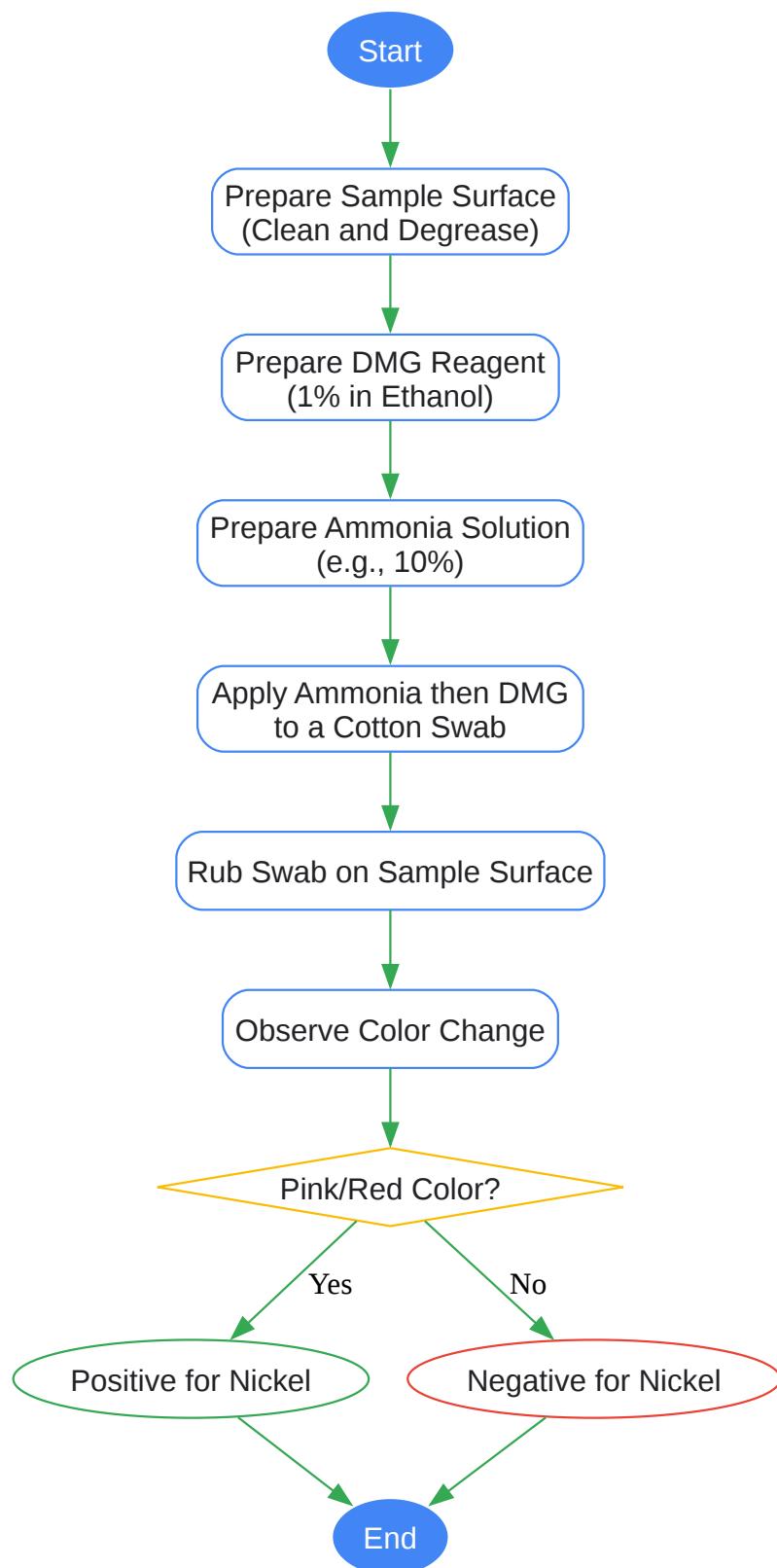
- Gently heat the beaker on a hot plate until the sample is completely dissolved.
- Cool the solution to room temperature.
- Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
- Further dilutions may be necessary to bring the nickel concentration within the linear working range of the instrument.

2. Instrumental Analysis:

- Instrument: Flame Atomic Absorption Spectrometer.
- Lamp: Nickel hollow cathode lamp.
- Wavelength: 232.0 nm.
- Slit Width: 0.2 nm.
- Flame: Air-acetylene, oxidizing (lean).
- Calibration: Prepare a series of nickel standards (e.g., 0.5, 1, 2, 5, 10 mg/L) from a certified stock solution. The standards should be matrix-matched to the sample solutions (i.e., contain similar acid concentrations).
- Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.
- Construct a calibration curve by plotting absorbance versus concentration for the standards.
- Determine the concentration of nickel in the sample solutions from the calibration curve.

Experimental Workflow for Dimethylglyoxime Test

The workflow for a typical dimethylglyoxime spot test is straightforward, as depicted in the following diagram.



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Workflow for the DMG spot test.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Nickel Analysis in Pharmaceuticals - A Validated Protocol Outline

This protocol outlines the general steps for the determination of trace levels of nickel in pharmaceutical ingredients using ICP-MS, adhering to USP <233> guidelines.

1. Sample Preparation:

- Accurately weigh a suitable amount of the active pharmaceutical ingredient (API) or drug product into a clean, acid-leached digestion vessel.
- Add a suitable volume of high-purity nitric acid (and potentially other acids like hydrochloric acid, depending on the sample matrix).
- Digest the sample using a validated microwave digestion system. The digestion program (temperature, pressure, time) must be optimized for the specific sample matrix to ensure complete dissolution.
- After digestion, cool the vessel and quantitatively transfer the solution to a volumetric flask.
- Dilute the sample to a final volume with high-purity deionized water. The final acid concentration should be optimized for ICP-MS analysis (typically 1-5%).
- An internal standard (e.g., Germanium, Yttrium) should be added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

2. Instrumental Analysis:

- Instrument: Inductively Coupled Plasma-Mass Spectrometer.
- Plasma Conditions: Optimize RF power, nebulizer gas flow, and other plasma parameters for robust and sensitive analysis.
- Mass Spectrometer: Monitor the appropriate nickel isotope (e.g., ^{60}Ni or ^{62}Ni). Use of a collision/reaction cell with helium or other gases may be necessary to resolve polyatomic interferences.

- Calibration: Prepare a series of multi-element calibration standards from a certified stock solution in the same acid matrix as the samples. The concentration range should bracket the expected nickel concentration in the samples.
- Analyze the blank, calibration standards, and sample solutions.
- Quantify the nickel concentration in the samples based on the calibration curve and the internal standard response.
- Method validation should be performed according to USP <233> guidelines, including determination of accuracy, precision, specificity, limit of detection, limit of quantification, and linearity.

Conclusion

The dimethylglyoxime test remains a valuable tool for rapid, qualitative screening for the presence of nickel due to its simplicity and low cost. However, for researchers, scientists, and professionals in drug development who require accurate and precise quantification of nickel, especially at trace levels, the limitations of the DMG test are significant. Alternative methods such as Atomic Absorption Spectrometry and Inductively Coupled Plasma-Mass Spectrometry offer far superior sensitivity, selectivity, and quantitative capabilities. The choice of the most appropriate method will depend on the specific analytical requirements, including the expected concentration of nickel, the complexity of the sample matrix, and the available resources. For regulatory purposes concerning nickel release from consumer products, the standardized EN 1811 method is the required benchmark. By understanding the strengths and weaknesses of each technique, researchers can make informed decisions to ensure the reliability and validity of their analytical results.

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